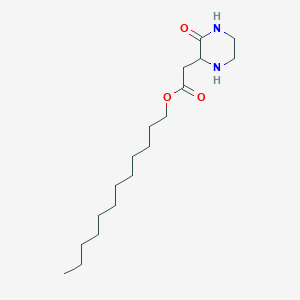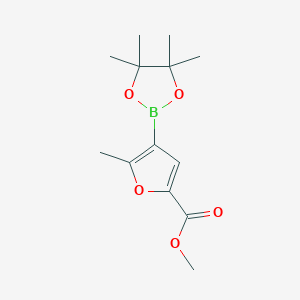
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate
Overview
Description
“Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray diffraction . The compound likely has a complex three-dimensional structure due to the presence of the five-membered furan ring and the boronic ester group.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, boronic esters are known to undergo a variety of reactions, including coupling reactions with aryl halides .Scientific Research Applications
Synthesis and Structural Analysis
- Intermediate in Organic Synthesis: Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate and similar compounds are intermediates in organic synthesis. They are obtained through multi-step substitution reactions and confirmed by techniques like FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures are further analyzed using Density Functional Theory (DFT) to verify consistency with X-ray diffraction results. These compounds are significant for understanding molecular electrostatic potential and physicochemical properties (Huang et al., 2021).
Biological Activity
- Biological Activity Studies: Derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate have been studied for their cytotoxicity against cancer cell lines and bacteria. This indicates potential applications in developing anticancer agents or antibiotics. The specific activities of these compounds depend on their molecular structure, with certain derivatives showing potent biological activity (Phutdhawong et al., 2019).
Chemical Reactions and Properties
- Study of Chemical Reactions: Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate is involved in various chemical reactions, providing insights into the mechanisms of organic reactions. Studies on reactions involving this compound help to understand the behavior of furan derivatives in organic chemistry, contributing to advancements in synthetic methodologies (Remizov et al., 2019).
Catalysis and Synthesis
- Catalysis and Material Synthesis: Research on similar compounds focuses on their role in catalysis and material synthesis. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which includes similar molecular structures, is significant for understanding their inhibitory activity against enzymes like serine proteases. This has implications for developing new materials or catalysts in chemical processes (Spencer et al., 2002).
Mechanism of Action
Target of Action
Similar compounds are often used as reagents in organic synthesis .
Mode of Action
This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) interacts with a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction is a key step in the synthesis of many biologically active compounds, including pharmaceuticals .
Result of Action
As a reagent, the primary result of the action of Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is the formation of new chemical compounds through the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction is often performed in an organic solvent at elevated temperatures . The compound should be stored in a dark place, sealed in dry, room temperature conditions .
: Source : Source
Safety and Hazards
properties
IUPAC Name |
methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO5/c1-8-9(7-10(17-8)11(15)16-6)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHAEIHXZCDXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700975 | |
| Record name | Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate | |
CAS RN |
1025718-99-3 | |
| Record name | Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




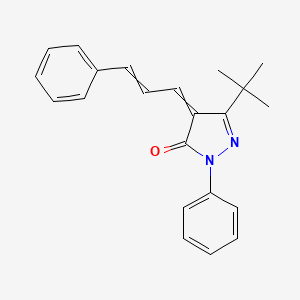
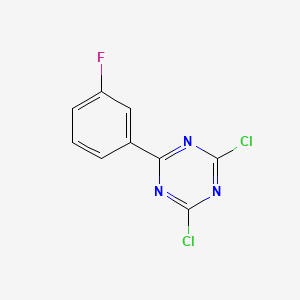
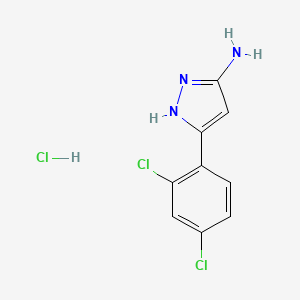
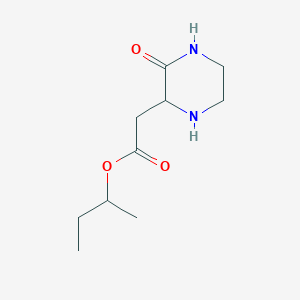

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]prop-2-enenitrile](/img/structure/B3075027.png)
![(2Z)-3-[(6-methoxypyridin-3-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B3075031.png)
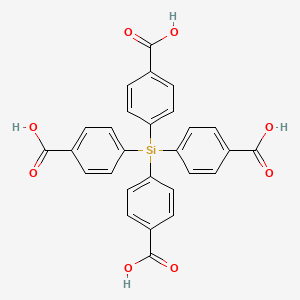
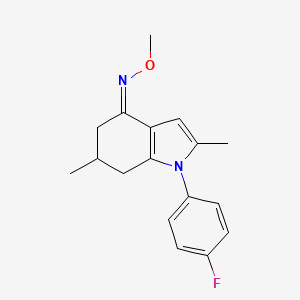
![(2Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B3075045.png)
![1-[[3-(trifluoromethyl)phenyl]methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3075061.png)

